4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester
Overview
Description
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is known for its unique chemical properties and its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
As a boron reagent, it is expected to have good stability and be readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of complex organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 4-bromo-2-fluorophenylboronic acid with N-butyldiethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the boronic ester group, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.
Oxidation: Often involves reagents like hydrogen peroxide or peracids.
Reduction: Can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of molecular probes and sensors for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylboronic acid N-butyldiethanolamine ester
- 2-Bromophenylboronic acid N-butyldiethanolamine ester
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester stands out due to the presence of both bromine and fluorine substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrFNO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLUBDCXFHYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146932 | |
Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-63-1 | |
Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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